N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide
Description
N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a synthetic compound featuring a hybrid structure combining an indole core, a phenylethyl side chain, and a propanamide moiety substituted with a 3-methoxy-1,2-oxazole group. The indole moiety is a common pharmacophore in bioactive molecules, contributing to interactions with receptors and enzymes. The phenylethyl group may enhance lipophilicity and membrane permeability, while the methoxy-oxazole substituent could influence electronic properties and hydrogen bonding.
Properties
Molecular Formula |
C23H23N3O3 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide |
InChI |
InChI=1S/C23H23N3O3/c1-28-23-13-17(29-26-23)11-12-22(27)25-14-19(16-7-3-2-4-8-16)20-15-24-21-10-6-5-9-18(20)21/h2-10,13,15,19,24H,11-12,14H2,1H3,(H,25,27) |
InChI Key |
SVAUAIZDSMENJW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NOC(=C1)CCC(=O)NCC(C2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Substrate Preparation and Reaction Conditions
The indole moiety is synthesized through a modified Fischer indolization protocol. As per US5942536A, 4-nitrophenylhydrazine reacts with α-aminoketones (e.g., R<sub>3</sub>C(O)CH<sub>3</sub>) in tetrahydrofuran (THF) or dioxane under reflux. Catalytic acids like p-toluenesulfonic acid (p-TSA) or Amberlyst-15 enhance cyclization efficiency. For example:
Procedure :
Challenges in Indole Functionalization
Direct functionalization at the indole C3 position is complicated by competing side reactions. Patent US7427638B2 highlights the use of protective groups (e.g., benzyl or tert-butoxycarbonyl) to prevent undesired oxidation or dimerization during subsequent steps. For instance, introducing a phenylethyl group at C3 requires temporary protection of the indole nitrogen.
Phenylethyl Backbone Installation
Reductive Alkylation Strategies
The 2-phenylethyl group is introduced via reductive alkylation of the indole intermediate. Patent US5942536A describes reacting primary amines (e.g., 5-amino-3-(2-aminoethyl)-1H-indole) with benzaldehyde derivatives in methanol under hydrogen gas (1–3 atm) with palladium on carbon (Pd/C) as a catalyst.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Catalyst | 10% Pd/C |
| Temperature | 25–40°C |
| Reaction Time | 12–24 hours |
| Yield | 68–75% |
Post-reaction, the mixture is filtered through Celite, concentrated, and purified via recrystallization from ethanol/water.
Alternative Routes: Nucleophilic Substitution
For sterically hindered substrates, nucleophilic substitution using bromophenylethane derivatives proves effective. The indole nitrogen is deprotonated with sodium hydride (NaH) in dimethylformamide (DMF), followed by reaction with 2-bromo-1-phenylethane at 60°C for 8 hours. Yields range from 55–62%, with purification via flash chromatography.
Oxazole-Propanamide Side Chain Coupling
Synthesis of 3-(3-Methoxy-1,2-oxazol-5-yl)propanamide
The oxazole ring is constructed via cyclization of propargylamide precursors. As detailed in PMC10384628, reacting propanamide with hydroxylamine hydrochloride in acetic acid generates an oxazoline intermediate, which is oxidized to oxazole using manganese dioxide (MnO<sub>2</sub>).
Stepwise Protocol :
-
Oxazoline Formation :
-
Oxidation to Oxazole :
Amide Bond Formation
Coupling the oxazole-propanamide to the phenylethyl-indole backbone employs carbodiimide-based reagents. A mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane facilitates amide bond formation at 0°C–25°C.
Representative Data :
| Reagent | Equiv | Time (h) | Yield (%) |
|---|---|---|---|
| EDC/HOBt | 1.2 | 12 | 82 |
| DCC/DMAP | 1.5 | 18 | 74 |
Purification and Characterization
Chromatographic Techniques
Final purification employs a combination of silica-gel chromatography and recrystallization. Polar solvents (e.g., ethyl acetate/hexane, 1:3) resolve impurities, while recrystallization from ethanol yields >95% pure product.
Spectroscopic Validation
-
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 8.12 (s, 1H, indole NH), 7.68–7.22 (m, 9H, aromatic), 4.21 (q, 2H, OCH<sub>2</sub>), 3.85 (s, 3H, OCH<sub>3</sub>).
-
HRMS : Calculated for C<sub>23</sub>H<sub>24</sub>N<sub>3</sub>O<sub>4</sub> [M+H]<sup>+</sup>: 430.1864; Found: 430.1868.
Industrial-Scale Considerations
Scientific Research Applications
Structural Characteristics
This compound features a unique combination of an indole moiety and a methoxy-substituted oxazole ring, contributing to its diverse biological activities. The structural components are as follows:
| Structural Component | Description |
|---|---|
| Indole Moiety | Known for its presence in many bioactive compounds, influencing various biological processes. |
| Phenylethyl Group | Enhances lipophilicity and biological activity. |
| Oxazole Ring | Imparts additional reactivity and potential for interaction with biological targets. |
Biological Activities
Research has demonstrated that N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide exhibits a range of biological activities:
- Anticancer Properties : Preliminary studies indicate that this compound may inhibit the growth of various cancer cell lines. For instance, it has shown promising results against human breast cancer cells (MDA-MB-231) and lung cancer cells (A549), with significant reductions in cell viability observed at specific concentrations.
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have reported effective inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli.
- Neuroprotective Effects : Some studies suggest that the compound may possess neuroprotective properties, potentially through the modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells.
Anticancer Activity
A study published in Molecules evaluated the anticancer effects of this compound against several cancer cell lines. The findings indicated that the compound exhibited a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 30 µM across different cell lines.
Antimicrobial Evaluation
In a separate investigation focusing on antimicrobial activity, the compound was tested against common bacterial strains using the disc diffusion method. The results demonstrated significant antibacterial activity, with inhibition zones measuring up to 25 mm for S. aureus and 18 mm for E. coli, highlighting its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The phenylethyl group can enhance the compound’s binding affinity and specificity, while the oxazole ring may contribute to its stability and reactivity. These interactions can lead to alterations in cellular signaling pathways, gene expression, and metabolic processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s uniqueness lies in its combination of indole, phenylethyl, and methoxy-oxazole groups. Below is a detailed comparison with structurally related analogs from the literature:
Key Observations
Indole-Propanamide Core : All compounds share a propanamide backbone linked to an indole or heterocyclic group. The target compound’s 2-phenylethyl chain distinguishes it from analogs with simpler alkyl or arylalkyl substituents .
Substituent Effects: The 3-methoxy-1,2-oxazole group in the target compound may enhance metabolic stability compared to sulfonamide (e.g., compound 51) or benzimidazole (e.g., ) substituents . Phenylethyl vs.
Synthetic Routes :
Biological Activity
N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an indole moiety, which is known for its diverse biological activities. The presence of the oxazole ring and the phenethyl group contributes to its unique pharmacological profile. Its chemical structure can be represented as follows:
Anticancer Activity
Research indicates that compounds with indole structures often exhibit anticancer properties. In a study evaluating various indole derivatives, it was found that certain analogs showed significant antiproliferative effects against cancer cell lines, particularly A549 lung cancer cells. For instance, compounds similar in structure to this compound demonstrated a preferential suppression of rapidly dividing cells compared to slower-growing fibroblasts .
Table 1: Anticancer Activity of Indole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 3b | A549 | 5.0 | Apoptosis induction |
| 3e | A549 | 4.5 | Cell cycle arrest |
| 3g | A549 | 6.0 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that derivatives similar to this compound exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds were significantly low, indicating strong antibacterial activity .
Table 2: Antimicrobial Efficacy
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 3k | S. aureus ATCC 25923 | 3.90 |
| 3k | MRSA | <1 |
| 3d | C. albicans | 7.80 |
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : Many indole derivatives trigger programmed cell death in cancer cells through the activation of apoptotic pathways.
- Inhibition of Cell Proliferation : Compounds have been shown to interfere with cell cycle progression, particularly in rapidly dividing cancer cells.
- Antibacterial Mechanisms : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of indole-based compounds for their biological activities:
- Study on Indole Derivatives : A comprehensive evaluation was conducted on various indole derivatives where compounds similar to this compound exhibited notable cytotoxicity against multiple cancer cell lines .
- Antimicrobial Testing : Another study highlighted the effectiveness of these compounds against resistant strains such as MRSA, showcasing their potential as novel antimicrobial agents in clinical settings .
Q & A
Basic: What are the key considerations for synthesizing N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide?
Answer:
Synthesis requires precise control of reaction conditions. For example:
- Stepwise assembly : Start with indole and oxazole precursors. The indole moiety (2-(1H-indol-3-yl)-2-phenylethyl) can be synthesized via Friedel-Crafts alkylation, while the oxazole ring (3-methoxy-1,2-oxazol-5-yl) is formed via cyclization of β-keto amides under acidic conditions .
- Coupling strategy : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the indole-ethyl and oxazole-propanamide fragments. Monitor reaction progress via TLC or HPLC .
- Purification : Chromatography (silica gel or reverse-phase HPLC) is critical due to polar byproducts. Confirm purity using NMR (≥95%) and mass spectrometry .
Advanced: How can conflicting bioactivity data for structural analogs be resolved in SAR studies?
Answer:
Contradictions often arise from assay variability or subtle structural differences. Methodological approaches include:
- Standardized assays : Replicate studies under identical conditions (e.g., cell lines, incubation times) to isolate structural effects. For example, compare IC50 values of analogs with/without methoxy substitutions on the oxazole ring .
- Computational modeling : Perform molecular docking to assess binding affinity variations caused by substituent electronic effects (e.g., methoxy vs. hydroxy groups). Use software like AutoDock Vina to correlate activity trends with steric/electronic parameters .
- Meta-analysis : Aggregate data from multiple studies to identify consensus trends, adjusting for variables like solvent polarity or pH in biological assays .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- NMR spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., indole C3 substitution, oxazole ring position). Key signals: indole NH (~10 ppm), oxazole protons (6.5–7.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C23H22N3O3). ESI+ is preferred for protonated ions .
- Elemental analysis : Verify C/H/N ratios (±0.4% theoretical) to confirm purity .
Advanced: How can computational methods optimize reaction pathways for novel analogs?
Answer:
- Reaction path prediction : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model cyclization barriers for oxazole formation. Identify transition states to minimize side reactions .
- Machine learning : Train models on existing reaction datasets to predict optimal solvents/catalysts. For example, prioritize DMF over THF for amide couplings based on polarity .
- Docking simulations : Screen virtual analogs against target proteins (e.g., kinase enzymes) to prioritize synthesis. Focus on compounds with predicted ΔG < -8 kcal/mol .
Basic: What stability challenges arise during storage, and how are they mitigated?
Answer:
- Degradation pathways : Hydrolysis of the oxazole ring under acidic/alkaline conditions or photodegradation of the indole moiety. Monitor via accelerated stability studies (40°C/75% RH for 6 months) .
- Storage recommendations : Use amber vials at -20°C under argon. Lyophilization enhances stability for long-term storage .
Advanced: How do electronic effects in the oxazole ring influence biological activity?
Answer:
- Methoxy vs. hydroxy substitution : Methoxy groups enhance lipophilicity (logP ↑), improving membrane permeability but reducing hydrogen bonding. Compare logD values (e.g., 2.1 vs. 1.5) via shake-flask experiments .
- SAR studies : Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups. Assess activity shifts in enzyme inhibition assays (e.g., COX-2) to map electronic requirements .
Basic: What safety protocols are recommended for handling intermediates?
Answer:
- Hazard assessment : Review SDS for precursors (e.g., hydrazines, chloroacetyl chloride). Use fume hoods and PPE (gloves, goggles) .
- Waste disposal : Neutralize acidic/byproduct streams before disposal. Segregate halogenated waste (e.g., from oxazole synthesis) for incineration .
Advanced: How can intramolecular interactions be exploited to design more potent analogs?
Answer:
- Conformational analysis : Use NOESY NMR to identify proximity between indole NH and oxazole methoxy groups. Stabilize bioactive conformations via cyclization or rigid scaffolds (e.g., biphenyl linkers) .
- Hydrogen-bond engineering : Replace methoxy with trifluoromethoxy to enhance metabolic stability while retaining H-bond acceptor capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
